molecular formula C8H9IO2 B052624 1-Iodo-2,3-dimethoxybenzene CAS No. 25245-33-4

1-Iodo-2,3-dimethoxybenzene

Cat. No. B052624
CAS RN: 25245-33-4
M. Wt: 264.06 g/mol
InChI Key: CAVUOSIEYKUTNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the direct synthesis of 1-Iodo-2,3-dimethoxybenzene is not explicitly detailed in the available research, related compounds and methodologies provide insight into potential synthetic routes. For instance, electrosynthesis has been employed for the synthesis of poly(1,3-dimethoxybenzene) through the electrochemical oxidation of the corresponding monomer, indicating that electrochemical techniques could be adapted for the synthesis of substituted benzene derivatives like 1-Iodo-2,3-dimethoxybenzene (Martínez et al., 1998).

Molecular Structure Analysis

The molecular structure and conformational properties of closely related compounds, such as 1,3-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the existence of multiple stable planar conformers, providing a basis for understanding the structural aspects of 1-Iodo-2,3-dimethoxybenzene (Dorofeeva et al., 2010).

Chemical Reactions and Properties

The reactions of iodobenzenes with various nucleophiles and catalysts have been explored extensively. For example, iodobenzene-catalyzed reactions allow for the functionalization of olefins and the formation of oxabicyclo structures, which could be relevant for derivatizing 1-Iodo-2,3-dimethoxybenzene (Ngatimin et al., 2013).

Physical Properties Analysis

While specific data on 1-Iodo-2,3-dimethoxybenzene is scarce, the physical properties of similar iodobenzene derivatives, including crystalline structures and intermolecular interactions, have been documented. These studies suggest that 1-Iodo-2,3-dimethoxybenzene would exhibit similar crystalline behaviors and weak intermolecular interactions, influencing its physical state and solubility (Xue & Qin, 2009).

Chemical Properties Analysis

The chemical properties of 1-Iodo-2,3-dimethoxybenzene can be inferred from studies on related compounds. For instance, the reactivity of iodobenzene derivatives in palladium-catalyzed reactions, such as ortho-directed C–H activation and the synthesis of functionalized molecules, offers insights into the potential reactivity and applications of 1-Iodo-2,3-dimethoxybenzene in organic synthesis (Zeng et al., 2017).

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1-Iodo-2,3-dimethoxybenzene” is used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
  • Methods of Application or Experimental Procedures : The compound was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in halogen exchange reaction were studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
  • Results or Outcomes : The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS . Improved yield and easy purification benefit this method .

Safety And Hazards

“1-Iodo-2,3-dimethoxybenzene” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-iodo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVUOSIEYKUTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374761
Record name 1-iodo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2,3-dimethoxybenzene

CAS RN

25245-33-4
Record name 1-Iodo-2,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25245-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-iodo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2,3-dimethoxybenzene
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Synthesis routes and methods

Procedure details

converting 3,5-dimethoxyaniline into a diazonium salt thereof with using sodium nitrite in acetic acid in the presence of a hydrochloric acid, and reacting the product with potassium iodide to give dimethoxyiodobenzene;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
G Jakab, A Hosseini, H Hausmann, PR Schreiner - Synthesis, 2013 - thieme-connect.com
We describe an organocatalytic iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source with thiourea catalysts in acetonitrile. The …
Number of citations: 34 www.thieme-connect.com
R Suau, JM López-Romero, R Rico - Tetrahedron, 1997 - Elsevier
The reaction of biphenyl acetamides with excess of oxalyl chloride/stannyl chloride offers a one pot, high-yield entry to 4,5-dioxoaporphine alkaloids. This strategy has been applied to …
Number of citations: 16 www.sciencedirect.com
G Dayaker, F Chevallier, PC Gros - hal-univ-rennes1.archives-ouvertes …
The deprotonation of anisole was attempted using different homo-and heteroleptic TMP/Bu mixed lithium-cobalt combinations. Using iodine to intercept the metalated anisole, an …
R Suau, JM López-Romero, R Rico - Tetrahedron letters, 1996 - Elsevier
Cyclization of biarylacetamides to their phenanthrene derivatives is promoted by oxalyl chloride/stannyl chloride. The reaction proceeds with a second cyclization in which the oxalyl …
Number of citations: 27 www.sciencedirect.com
G Dyker - The Journal of Organic Chemistry, 1993 - ACS Publications
Metallation reactions are very often the method of choice for the activationof relatively unreactive carbon-hydrogen bonds. Especiallyinteresting for this purpose is the application of …
Number of citations: 121 pubs.acs.org
G Dayaker, F Chevallier, PC Gros, F Mongin - Tetrahedron, 2010 - Elsevier
The deprotonation of anisole was attempted using different homo- and heteroleptic TMP/Bu mixed lithium–cobalt combinations. Using iodine to intercept the metalated anisole, an …
Number of citations: 25 www.sciencedirect.com
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org
M Ferrat, K Dahl, C Halldin… - Journal of Labelled …, 2020 - Wiley Online Library
Transition‐metal mediated carbonylation with 11 C‐labelled carbon monoxide ([ 11 C]CO) is a versatile method for introducing 11 C (t 1/2 = 20.3 min) into drugs and radioligands for …
HS Wang, X Nan, HJ Li, ZY Cao, YC Wu - Organic & Biomolecular …, 2021 - pubs.rsc.org
A modular strategy for meroterpenoid-type marine natural products has been developed from commercially available (+)-sclareolide using a palladium-catalyzed tandem carbene …
Number of citations: 4 pubs.rsc.org
K Snégaroff, JM L'Helgoual'ch… - … A European Journal, 2009 - Wiley Online Library
In situ mixtures of CdCl 2 ⋅TMEDA (0.5 equiv; TMEDA=N,N,N′,N′‐tetramethylethylenediamine) or InCl 3 (0.33 equiv) with [Li(tmp)] (tmp=2,2,6,6‐tetramethylpiperidino; 1.5 or 1.3 …

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